An In-Depth Technical Guide to 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a molecule of interest in contemporary drug discovery and medicinal chemistry. We will delve into its fundamental physicochemical properties, propose a robust synthetic pathway, and outline a detailed protocol for its structural characterization, all grounded in established scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel sulfonamide derivatives.
Introduction: The Significance of Fluorinated Sulfonamides with Morpholine Moieties
Sulfonamides represent a critical class of compounds in medicinal chemistry, historically recognized for their antimicrobial properties.[1][2] Their utility has since expanded dramatically, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[3][4] The incorporation of a fluorine atom into the benzenesulfonamide scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[5] Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the molecule without significant steric hindrance, a strategy widely employed in modern drug design.[5][6]
The morpholine moiety is another privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[7][8] Its presence can enhance aqueous solubility, metabolic stability, and receptor binding.[7][9] The combination of a fluorinated benzenesulfonamide core with a morpholine-substituted aniline presents an intriguing scaffold for the development of novel therapeutic agents. This guide will provide a detailed exploration of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a compound that embodies this promising structural combination.
Physicochemical Properties
The fundamental properties of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide have been calculated based on its chemical structure. A summary of these properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₇FN₂O₃S |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide |
Proposed Synthetic Pathway
The synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide can be logically approached through a two-step process, beginning with the synthesis of the key intermediate, 4-morpholinoaniline, followed by its reaction with 4-fluorobenzenesulfonyl chloride. This approach is based on well-established methodologies for the formation of N-aryl sulfonamides.[10][11]
The causality behind this experimental choice lies in the robust and high-yielding nature of sulfonamide bond formation between an arylsulfonyl chloride and an aniline derivative. The synthesis of 4-morpholinoaniline is also a well-documented procedure.[12][13]
Caption: Proposed two-step synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Morpholinoaniline [12]
-
To a solution of 4-fluoronitrobenzene in a suitable solvent (e.g., DMSO), add morpholine and a base (e.g., K₂CO₃).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product, 4-(4-nitrophenyl)morpholine.
-
Purify the product by recrystallization.
-
Dissolve the purified 4-(4-nitrophenyl)morpholine in a suitable solvent (e.g., methanol).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the nitro group is completely reduced to an amine.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-morpholinoaniline.
Step 2: Synthesis of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide [10][11]
-
Dissolve 4-morpholinoaniline in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of 4-fluorobenzenesulfonyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (to remove excess base), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound.
Structural Characterization: A Self-Validating System
The structural integrity of the synthesized 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide must be unequivocally confirmed through a suite of analytical techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. The spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14][15]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the 4-fluorophenyl and 4-morpholinophenyl rings. The protons on the morpholine ring will appear as characteristic multiplets in the aliphatic region. The N-H proton of the sulfonamide will likely appear as a singlet, the chemical shift of which can be concentration-dependent and may exchange with D₂O.[15][16]
-
¹³C NMR: The spectrum will display the expected number of carbon signals corresponding to the molecular structure. The carbon atoms attached to the fluorine will show a characteristic coupling (C-F coupling).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[17][18]
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, which will confirm the calculated molecular weight.[18][19] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[2][20]
-
The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the sulfonamide, the S=O stretches (asymmetric and symmetric), the C-F stretch, and the C-O-C stretch of the morpholine ring.[2][21]
Potential Applications in Drug Discovery
The unique structural features of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide suggest several potential applications in drug discovery.
-
Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer activity.[3][22] The morpholine moiety is also found in several anticancer drugs, where it can modulate pharmacokinetic properties and target specific signaling pathways.[3]
-
Antibacterial and Antifungal Agents: The sulfonamide scaffold is a classic antibacterial pharmacophore.[23] The introduction of fluorine and a morpholine ring could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.
-
Neurodegenerative Diseases: Morpholine-based compounds have shown promise in the treatment of neurodegenerative diseases by interacting with key enzymes.[1] Fluorinated benzenesulfonamides have also been investigated as inhibitors of amyloid-β aggregation, a hallmark of Alzheimer's disease.[24]
Conclusion
This technical guide has provided a comprehensive overview of 4-fluoro-N-(4-morpholinophenyl)benzenesulfonamide, a molecule with significant potential in medicinal chemistry. By detailing its physicochemical properties, a plausible synthetic route, and a thorough characterization protocol, we have laid the groundwork for its synthesis and further investigation. The confluence of the fluorinated benzenesulfonamide and morpholine pharmacophores suggests that this compound and its analogues are promising candidates for the development of new therapeutic agents.
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